ETHYL 4-(3-{4-[(ETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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Overview
Description
ETHYL 4-(3-{4-[(ETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that features a tetrahydropyrazine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{4-[(ETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrazine core, followed by the introduction of the ethylamino sulfonyl phenyl group and the propanoyl group. Common reagents and conditions include:
Reagents: Ethylamine, sulfonyl chloride, phenylpropanoic acid, and tetrahydropyrazine.
Conditions: Reactions are often carried out under inert atmospheres, such as nitrogen or argon, and may require catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-{4-[(ETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{4-[(ETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-{4-[(METHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- ETHYL 4-(3-{4-[(DIMETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Uniqueness
ETHYL 4-(3-{4-[(ETHYLAMINO)SULFONYL]PHENYL}PROPANOYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 4-[3-[4-(ethylsulfamoyl)phenyl]propanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-3-19-27(24,25)16-8-5-15(6-9-16)7-10-17(22)20-11-13-21(14-12-20)18(23)26-4-2/h5-6,8-9,19H,3-4,7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTFJOYCXCLLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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